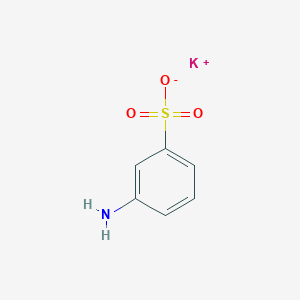

potassium;3-aminobenzenesulfonate

Description

Historical Trajectories and Academic Significance in Sulfonate Chemistry

The journey of sulfonate chemistry began in the early 19th century with the initial synthesis of these compounds from sulfuric acid and organic precursors. ontosight.ai This discovery laid the groundwork for the development of a diverse class of organic sulfur compounds characterized by the presence of a sulfonate group (R-SO₃⁻). ontosight.aiwikipedia.org Sulfonates are the conjugate bases of sulfonic acids and are noted for their general stability in water, non-oxidizing nature, and colorless appearance. wikipedia.org

Historically, a significant application that drove the advancement of sulfonate chemistry was the development of synthetic detergents. chemnutrition.com The limitations of traditional soaps in hard water led to the search for more effective surfactants, and sulfonates, with their ability to reduce the surface tension of water, proved to be excellent candidates. ontosight.ai The industrial production of sulfonates for detergents and cleaning products became widespread, with these compounds now being fundamental components in a vast array of household and industrial cleaning agents. ontosight.ai

The academic significance of sulfonates stems from their unique chemical properties. The sulfonate group's high polarity and water solubility make these compounds valuable in a range of chemical processes. ontosight.ai They are utilized as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and pesticides. chemithon.com The stability of the sulfonate anion also makes sulfonate salts useful in applications such as ion-exchange resins for water softening. wikipedia.org A classic method for preparing sulfonates is the Strecker sulfite (B76179) alkylation, where an alkali sulfite displaces a halide from an alkyl halide. wikipedia.org

Contemporary Research Landscape and Emerging Trends for Aminobenzenesulfonates

In the contemporary research landscape, aminobenzenesulfonates, including potassium 3-aminobenzenesulfonate (B1227625), are being explored for a variety of advanced applications. The parent compound, 3-aminobenzenesulfonic acid, has been utilized in the synthesis of cytocompatible sulfonated polyanilines and in the fabrication of novel glucose biosensors with large active surface areas and excellent conductivity. sigmaaldrich.cnsigmaaldrich.com

A significant area of current research is the development of advanced surfactants for enhanced oil recovery (EOR). preprints.orgmdpi.com Zwitterionic and gemini (B1671429) surfactants based on aminobenzenesulfonate structures are showing promise due to their high efficiency in reducing interfacial tension between oil and water, as well as their resilience to harsh reservoir conditions of high temperature and salinity. preprints.orgmdpi.com For instance, a zwitterionic gemini surfactant, sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS), has demonstrated superior performance in thermal stability, wettability, and reducing adsorption on rock surfaces compared to conventional surfactants. researchgate.net Core flooding experiments have shown that such advanced surfactants can significantly improve oil recovery rates. preprints.orgmdpi.com

Emerging trends in the field point towards a greater focus on sustainable and environmentally friendly manufacturing processes for aminobenzenesulfonates. datainsightsmarket.com There is also a growing demand for high-purity grades of these compounds to meet the stringent requirements of advanced applications, such as in electronics and pharmaceuticals. datainsightsmarket.com Research is also focused on the development of novel catalytic systems for the synthesis of aminobenzenesulfonic acids, such as using Pt-Ru/C catalysts for the hydrogenation of nitrobenzene (B124822) sulfonates, which can improve reaction efficiency and catalyst reusability. google.com Furthermore, the unique properties of aminobenzenesulfonates are being leveraged in materials science, for example, as an additive to regulate the interface environment for zinc electrodes in aqueous batteries. researcher.life The investigation into the polymorphism of compounds like 3-aminobenzenesulfonic acid also continues to be an area of academic interest, as different crystal forms can exhibit distinct physicochemical properties. vulcanchem.comwikipedia.org

Properties

IUPAC Name |

potassium;3-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOUNZMKIMUSBE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6KNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of Potassium 3 Aminobenzenesulfonate

Established and Novel Synthetic Routes

The preparation of potassium 3-aminobenzenesulfonate (B1227625) and its derivatives can be achieved through several established and emerging methodologies, each offering distinct advantages in terms of yield, purity, and environmental impact.

Catalytic Hydrogenation Approaches for 3-Aminobenzenesulfonate Synthesis

Catalytic hydrogenation is a prominent method for the synthesis of aminobenzenesulfonic acids, primarily involving the reduction of the corresponding nitro compound. This approach is valued for its high product purity, high yield, and the potential for catalyst recovery, which aligns with green chemistry principles. google.com The typical starting material is 3-nitrobenzenesulfonic acid or its sodium salt. google.comgoogle.com

The process involves reacting the nitro compound with hydrogen gas in a solvent, often an organic solution like methanol, in the presence of a catalyst. google.com The reaction is generally carried out in a high-pressure reactor, such as a stainless steel autoclave. google.comgoogle.com Key parameters that are controlled to optimize the reaction include temperature, hydrogen pressure, and the choice and amount of catalyst. google.com

A variety of catalysts have been successfully employed, with palladium on activated carbon (Pd/C) and Raney nickel being common choices. google.com Other catalytic systems, such as platinum-ruthenium on carbon (Pt-Ru/C), have also been developed to enhance efficiency and catalyst longevity. google.com For instance, using a Pt-Ru/C catalyst for the hydrogenation of sodium m-nitrobenzene sulfonate has been shown to allow the catalyst to be recycled over 50 times while maintaining a conversion rate and selectivity of up to 99%. google.com Catalyst deactivation can be an issue, sometimes caused by sulfur-containing impurities, and regeneration procedures, such as treatment with hydrogen peroxide, have been developed to restore catalytic activity. google.comgoogle.com

The table below summarizes various conditions reported for the catalytic hydrogenation synthesis of aminobenzenesulfonic acid isomers.

| Starting Material | Catalyst | Catalyst Loading (% of raw material) | Solvent | Temperature (°C) | Hydrogen Pressure (atm/MPa) | Reaction Time (hours) | Yield (%) | Purity (%) | Source |

| p-nitrophenyl sulfonic acid | Ni-Fe type nickel | 0.8% | Methanol | 25 | 1 MPa | 8 | 95 | 94 | google.com |

| o-nitrobenzene sulfonic acid | Active Pd/C | 0.5% | Methanol | 120 | 3 MPa | 2 | 97 | 96 | google.com |

| Sodium m-nitrobenzene sulfonate | Pt-Ru/C | Not specified | Water | 75 | 1.5 MPa | ~1.1 | >99 (conversion) | >99 (selectivity) | google.com |

| 3-nitrobenzenesulfonic acid | Pd/C | 0.1-1.2% | Water | 60-130 | 0.8-2.0 MPa | Not specified | Not specified | Not specified | google.com |

Electrochemical Synthesis Strategies and Process Optimization for Aminobenzenesulfonate Derivatives

Electrochemical synthesis offers a green and highly tunable alternative for producing aminobenzenesulfonate derivatives. These methods can often be performed under mild conditions (room temperature and atmospheric pressure) and allow for precise control over the reaction by adjusting parameters like electrode potential. nih.govresearchgate.net

A notable strategy is the paired electrochemical process, which utilizes both the anode and cathode to carry out simultaneous reactions, enhancing energy efficiency. nih.gov For example, the synthesis of benzenesulfonamide (B165840) derivatives has been achieved through the reductive controlled-potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. nih.gov This method demonstrates remarkable tunability; by setting the potential at -0.4 V vs. Ag/AgCl, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are selectively formed, whereas at -1.1 V vs. Ag/AgCl, the final products are N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. nih.gov

Process optimization in electrochemical synthesis involves several factors:

Electrode Materials: The choice of electrodes is critical. Reactions have been successfully carried out in undivided cells using combinations like magnesium (Mg) and platinum (Pt) electrodes or stainless steel cathodes. nih.govacs.org

Supporting Electrolyte: In some cases, the need for an additional supporting electrolyte can be eliminated. For instance, the in-situ generation of monoalkylsulfite can facilitate the reaction, simplifying downstream processing. acs.org

Solvent System: The solvent must provide sufficient solubility for the reactants and support ion conduction. A common system is a water/ethanol mixture with a phosphate (B84403) buffer to control pH. nih.gov

Current and Potential: Reactions can be run under constant current (galvanostatic) or constant potential (potentiostatic) conditions. The choice depends on the desired selectivity and reaction rate. nih.govacs.org

Electrochemical methods have also been used to copolymerize aniline (B41778) with aminobenzenesulfonic acids to create self-doped conducting polymers, where the sulfonate group provides the doping. researchgate.net This can be achieved without any supporting electrolyte, and the resulting polymer's morphology and electrochemical properties are influenced by the experimental conditions. researchgate.net

High-Pressure Synthesis Techniques for Sulfonated Aromatic Monomers

High-pressure conditions are frequently employed in the synthesis of sulfonated aromatic monomers, particularly in catalytic hydrogenation reactions. The application of pressure, typically with hydrogen gas, is essential for the reduction of nitro groups to amino groups, a key step in producing 3-aminobenzenesulfonic acid from 3-nitrobenzenesulfonic acid. google.comgoogle.com

The operational pressures for these reactions can vary significantly, ranging from approximately 1 MPa to 3 MPa (about 10 to 30 atmospheres). google.comgoogle.com The specific pressure is chosen based on the catalyst system, reaction temperature, and the desired reaction rate and selectivity. For example, the hydrogenation of o-nitrobenzene sulfonic acid using an active Pd/C catalyst was effectively carried out at 3 MPa, while the reduction of p-nitrophenyl sulfonic acid with a Ni-Fe type nickel catalyst proceeded at 1 MPa. google.com A method for preparing m-aminobenzenesulfonic acid using a Pt-Ru/C catalyst specified hydrogen pressures between 1.0 and 1.5 MPa. google.com

The use of high-pressure reactors, such as stainless steel autoclaves, is standard for these processes to ensure safety and reaction efficiency. google.comgoogle.com The reaction is typically considered complete when hydrogen consumption ceases, indicated by a stable pressure reading over a period of time. google.com These high-pressure techniques are integral to achieving high yields and purity in the industrial production of aminobenzenesulfonic acids.

Multi-Step Organic Synthesis Pathways Involving Aromatic Amines and Sulfonates

The synthesis of potassium 3-aminobenzenesulfonate is typically accomplished through a multi-step organic pathway. The most common route begins with the sulfonation of a substituted benzene (B151609) ring, followed by the transformation of another functional group into the desired amine.

A classic and widely used pathway involves two main stages starting from nitrobenzene (B124822) vulcanchem.com:

Sulfonation of Nitrobenzene: Nitrobenzene is treated with fuming sulfuric acid (oleum) to introduce a sulfonic acid group onto the aromatic ring, yielding 3-nitrobenzenesulfonic acid. The meta-directing effect of the nitro group favors the formation of the 3-isomer.

Reduction and Neutralization: The nitro group of 3-nitrobenzenesulfonic acid is then reduced to an amino group. This reduction is often carried out using iron powder in an acidic medium. Following the reduction, the resulting 3-aminobenzenesulfonic acid is neutralized with a potassium base, such as potassium hydroxide (B78521), to yield the final product, potassium 3-aminobenzenesulfonate. vulcanchem.com

An alternative multi-step synthesis starts with an aniline derivative. google.com For example, 4-methylaniline (p-toluidine) can be sulfonated using sulfuric acid monohydrate. The reaction conditions, such as temperature and time, are controlled to achieve the desired polysulfonated product. The resulting sulfonic acid is then precipitated as its potassium salt by adding a potassium source like potassium hydroxide or potassium sulfate (B86663). google.com

In designing multi-step syntheses for complex aromatic compounds, several strategic considerations are crucial utdallas.edulibretexts.org:

Order of Reactions: The sequence of electrophilic aromatic substitution reactions is critical for achieving the correct regiochemistry. For instance, to obtain a meta-disubstituted product, a meta-directing group must be introduced first. libretexts.org

Protecting Groups: Reactive functional groups, such as amines, often need to be "protected" to prevent them from undergoing unwanted side reactions. An amino group can be converted to a less reactive amide group (e.g., an acetyl group) before subsequent reactions like sulfonation. The protecting group is then removed in a final step to reveal the amine. utdallas.edu This strategy prevents side reactions and controls the directing effects during substitution. utdallas.edu

Reaction Mechanism Elucidation for Synthesis and Transformation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. This includes studying the kinetics of both the formation of the monomer and its subsequent potential for polymerization.

Kinetic Studies of Formation Reactions and Polymerization

While detailed kinetic studies specifically on the formation of potassium 3-aminobenzenesulfonate are not widely published, the principles can be inferred from related processes. The rate of sulfonation and hydrogenation reactions is known to be highly dependent on factors such as temperature, pressure, and catalyst concentration. google.comvulcanchem.com For instance, in the sulfonation of aniline, the reaction temperature is a critical parameter that influences the regioselectivity and reaction rate. rsc.org

Kinetic studies of the polymerization of related functional monomers provide insight into the potential transformations of aminobenzenesulfonate. For example, the thermal polymerization of aminomalononitrile (B1212270) (AMN) was found to follow an apparent self-acceleration model, described by the equation dα/dt = k α^m (1 − α)^n, where 'α' is the conversion fraction, 'k' is the rate constant, and 'm' and 'n' are the reaction orders. mdpi.com This autocatalytic behavior suggests that the reaction products accelerate the polymerization process. mdpi.com

In such studies, techniques like Differential Scanning Calorimetry (DSC) are used to monitor the heat released during polymerization, allowing for the determination of kinetic parameters. It was observed that as the heating rate (β) increased, the exothermic peak of polymerization shifted to higher temperatures, indicating a dependency of the reaction rate on the thermal conditions. mdpi.com The polymerization mechanism for AMN is proposed to involve an initial decomposition to form a reactive intermediate (aminocyanocarbene or its tautomer), which then undergoes nucleophilic attack by another monomer molecule to initiate chain growth. mdpi.com

Similar mechanistic principles could apply to the polymerization of 3-aminobenzenesulfonic acid, which has been used in the synthesis of sulfonated polyanilines. sigmaaldrich.cnebay.com The presence of both an amine and a sulfonic acid group allows for complex interactions and potential polymerization pathways, the kinetics of which would be influenced by temperature, monomer concentration, and the presence of initiators or catalysts.

Influence of Reaction Parameters on Pathway Selectivity and Yield

The direct sulfonation of aniline is a classic example of electrophilic aromatic substitution where the reaction conditions dictate the isomeric outcome. In a strongly acidic medium, the amino group of aniline is protonated to form the anilinium ion (-NH3+). This group is a meta-director, thus favoring the formation of 3-aminobenzenesulfonate. However, a competing equilibrium exists where the unprotonated aniline, with its ortho-, para-directing amino group, can also react. quora.comyoutube.com

Temperature plays a crucial role in determining the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the faster-forming ortho and para isomers. As the temperature increases, the reaction shifts towards thermodynamic control, where the more stable meta-isomer is the predominant product. wikipedia.orgnumberanalytics.comjackwestin.com For instance, sulfonation of aniline at elevated temperatures (around 180-190°C) for several hours is a known method to favor the formation of the para-isomer, sulfanilic acid. youtube.comyoutube.com Conversely, carrying out the reaction in concentrated sulfuric acid at room temperature can yield a mixture containing a significant proportion of the meta and para isomers. quora.com

The alternative route, involving the sulfonation of nitrobenzene to 3-nitrobenzenesulfonic acid followed by reduction, offers a more direct path to the meta-isomer as the nitro group is a strong meta-director. The subsequent reduction of the nitro group is a critical step where various parameters influence the yield and purity of the final product. Traditional methods often employ iron powder for the reduction, but this generates large quantities of iron sludge, posing environmental concerns. jocpr.com

More contemporary and greener approaches utilize catalytic hydrogenation or electrolytic reduction. In catalytic hydrogenation, parameters such as the choice of catalyst (e.g., Pt-Ru/C), hydrogen pressure, temperature, and pH of the reaction medium are optimized to achieve high conversion and selectivity. google.comgoogle.com For example, using a Pt-Ru/C catalyst, the reaction can proceed at temperatures between 60-130°C and hydrogen pressures of 0.8-2.0 MPa, with the pH adjusted to 6-8 to facilitate the reaction. google.comgoogle.com

Electrolytic reduction presents another efficient and clean alternative. The yield of metanilic acid can be as high as 96% under optimized conditions. Key parameters in this process include the temperature (0-60°C), current intensity (2-5A), and electrolysis time (2-5 hours). google.com

The table below summarizes the influence of key reaction parameters on the yield of 3-aminobenzenesulfonic acid (metanilic acid) via different synthetic routes.

Interactive Data Table: Influence of Reaction Parameters on 3-Aminobenzenesulfonic Acid Yield

| Synthetic Route | Key Parameters | Value | Yield (%) | Reference(s) |

| Electrolytic Reduction of m-Nitrobenzene Sulfonic Acid | Temperature | 0-60 °C | up to 96 | google.com |

| Current Intensity | 2-5 A | google.com | ||

| Electrolysis Time | 2-5 hours | google.com | ||

| Reduction of 3-Nitrobenzene Sulfonic Acid with Iron Mud | Temperature | 60 °C | > 92 | jocpr.com |

| pH | 8.0 | jocpr.com | ||

| Catalytic Hydrogenation of 3-Nitrobenzenesulfonic Acid | Catalyst | Pt-Ru/C | High | google.comgoogle.com |

| Temperature | 60-130 °C | google.com | ||

| Hydrogen Pressure | 0.8-2.0 MPa | google.com | ||

| pH | 6-8 | google.com | ||

| Direct Sulfonation of Aniline | Temperature | Room Temperature | Mixture of isomers | quora.com |

| Temperature | 180-190 °C | Favors para-isomer | youtube.comyoutube.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The synthesis of potassium 3-aminobenzenesulfonate is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional iron-powder reduction of 3-nitrobenzenesulfonic acid is a prime example of a process that falls short of these principles due to the large-scale production of iron sludge, a significant waste disposal challenge. jocpr.com

In response, significant research has been directed towards developing more sustainable synthetic methodologies. The principles of green chemistry are evident in the development of catalytic and electrolytic reduction methods.

Catalysis , a cornerstone of green chemistry, offers a pathway to more efficient and less wasteful processes. The use of heterogeneous catalysts, such as palladium on activated carbon (Pd/C) or platinum-ruthenium on carbon (Pt-Ru/C), in the hydrogenation of 3-nitrobenzenesulfonic acid is a prime example. google.comgoogle.comgoogle.com These catalysts can be recovered and reused multiple times, which aligns with the principle of atom economy by maximizing the incorporation of all materials used in the process into the final product. Catalytic processes often operate under milder conditions of temperature and pressure compared to traditional methods, contributing to energy efficiency .

Electrolytic reduction represents another significant advancement in the green synthesis of metanilic acid. This method avoids the use of reducing agents like iron, thereby completely eliminating the formation of iron sludge. google.com The process is clean, offers good selectivity, and the reaction rate can be easily controlled by adjusting the electric current. google.com This approach embodies the principle of waste prevention .

Furthermore, research into utilizing industrial byproducts as starting materials is gaining traction. For instance, a method has been developed to produce metanilic acid from the waste slag generated during the production of quinacridone (B94251) pigment. youtube.com This approach exemplifies the principle of using renewable feedstocks (in this case, a waste stream) and contributes to a circular economy model.

The pursuit of green and sustainable synthetic routes for potassium 3-aminobenzenesulfonate not only addresses environmental concerns but also often leads to more efficient and economically viable production processes.

Advanced Spectroscopic Characterization and Structural Delineation of Potassium 3 Aminobenzenesulfonate

High-Resolution Structural Determination

High-resolution structural techniques are essential for determining the precise atomic arrangement of crystalline solids. These methods provide fundamental information about bond lengths, bond angles, and crystal packing, which are crucial for understanding the physical and chemical properties of a material.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic-level structure of crystalline materials. While a dedicated crystallographic study for simple potassium 3-aminobenzenesulfonate (B1227625) is not widely reported, analysis of its derivatives, such as metal complexes, provides significant insight.

A study of bis(3-aminobenzenesulfonato-κN)-diaqua-bis(dimethylformamide-κO)-copper(II), a complex where the 3-aminobenzenesulfonate anion acts as a ligand, reveals critical structural details. researcher.lifemdpi.com In this derivative, the copper(II) center is hexacoordinated, adopting a distorted octahedral geometry. researcher.lifemdpi.com Two 3-aminobenzenesulfonate ligands coordinate to the copper atom through their nitrogen atoms in a trans orientation. researcher.lifemdpi.com The structure is further completed by two water molecules and two dimethylformamide (DMF) molecules. researcher.lifemdpi.com This coordination demonstrates the ability of the amino group on the benzenesulfonate moiety to act as a potent ligand in forming more complex supramolecular structures.

The crystal structure of the parent 3-aminobenzenesulfonic acid has also been grown and analyzed, providing a reference for the conformation of the anion. researchgate.net These studies confirm the fundamental molecular geometry that is largely retained in its salt and derivative forms.

Table 1: Crystallographic Data for a 3-Aminobenzenesulfonate Derivative

| Parameter | Value for [Cu(C₆H₆NO₃S)₂(DMF)₂(H₂O)₂] mdpi.com |

|---|---|

| Empirical Formula | C₁₈H₃₀CuN₄O₁₀S₂ |

| Formula Weight | 590.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.514(2) |

| b (Å) | 14.832(3) |

| c (Å) | 10.596(2) |

| β (°) | 109.91(3) |

| Volume (ų) | 1257.4(5) |

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and investigate polymorphism. bucea.edu.cn The PXRD pattern of a material serves as a unique fingerprint based on its crystal structure. The technique involves directing X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle (2θ).

For potassium 3-aminobenzenesulfonate and its derivatives, PXRD is employed to confirm the phase purity of the bulk, synthesized material by comparing the experimental pattern to one simulated from single-crystal data. bucea.edu.cn Any deviation between the patterns can indicate the presence of impurities or a different crystalline phase (polymorph). While standard reference patterns for potassium 3-aminobenzenesulfonate are available in diffraction databases, specific experimental studies often record PXRD patterns to ensure the material under investigation is a single, pure phase before further characterization. unt.edunist.govnist.govgovinfo.govgovinfo.gov

Comprehensive Spectroscopic Probing of Molecular Structure and Electronic States

Spectroscopic methods probe the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, bonding, and electronic states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By measuring the absorption of radiofrequency energy by atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.

For potassium 3-aminobenzenesulfonate, ¹H NMR spectroscopy is used to identify the protons on the aromatic ring and the amino group. The aromatic protons typically appear as a complex multiplet pattern in the region of 6.5-7.5 ppm, with their exact chemical shifts and coupling constants determined by their position relative to the amino and sulfonate groups. rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton. rsc.orgcopernicus.org The spectrum would show distinct signals for each of the six carbon atoms in the benzene (B151609) ring. The carbon atom attached to the sulfonate group (C3) and the amino group (C1) would have characteristic chemical shifts influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively.

Table 2: Predicted NMR Chemical Shifts (δ) for 3-Aminobenzenesulfonate Anion

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 6.5 - 7.5 | Splitting patterns depend on the relative positions on the ring. |

| Amine Protons (¹H) | 3.5 - 5.0 | Often broad; chemical shift is solvent and concentration dependent. |

| Aromatic Carbons (¹³C) | 110 - 150 | Specific shifts are determined by the attached functional groups. |

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" that is highly specific to the compound's structure and bonding.

FT-IR Spectroscopy: In the FT-IR spectrum of potassium 3-aminobenzenesulfonate, characteristic absorption bands confirm the presence of its key functional groups.

N-H Vibrations: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3200-3500 cm⁻¹ region. mdpi.com

S=O Vibrations: The sulfonate group (-SO₃⁻) exhibits strong asymmetric and symmetric stretching bands, typically found around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. mdpi.com

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For potassium 3-aminobenzenesulfonate, Raman spectra can be useful for identifying the symmetric stretch of the sulfonate group and the vibrations of the benzene ring. mdpi.comsci-hub.seedinst.comresearchgate.net The technique is valuable for studying samples in aqueous solutions, a common state for this salt. mdpi.com

Table 3: Key Vibrational Frequencies for 3-Aminobenzenesulfonate

| Frequency Range (cm⁻¹) | Assignment | Spectroscopic Method |

|---|---|---|

| 3200 - 3500 | N-H Stretching | FT-IR |

| 3000 - 3100 | Aromatic C-H Stretching | FT-IR, Raman |

| 1450 - 1600 | Aromatic C=C Ring Stretching | FT-IR, Raman |

| 1150 - 1260 | Asymmetric SO₃⁻ Stretching | FT-IR |

| 1030 - 1070 | Symmetric SO₃⁻ Stretching | FT-IR, Raman |

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital. The UV-Vis spectrum of potassium 3-aminobenzenesulfonate is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring. The presence of the amino and sulfonate groups modifies the exact position and intensity of these absorptions compared to unsubstituted benzene. Studies on 3-aminobenzenesulfonic acid have identified a lower ultraviolet absorption edge at approximately 220 nm. researcher.life The spectrum of derivatives, such as Schiff bases formed from related compounds, shows that the electronic properties and absorption maxima are sensitive to chemical modifications and substituents on the aromatic ring. researchgate.net

Table 4: Electronic Absorption Data

| Compound | λₘₐₓ (nm) | Transition Type |

|---|---|---|

| 3-Aminobenzenesulfonic acid | ~220 (absorption edge) | π → π* |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass with extremely high accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. algimed.com

For potassium 3-aminobenzenesulfonate, HRMS analysis would be crucial for confirming its elemental composition (C₆H₆KNO₃S). The instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, would measure the mass-to-charge ratio (m/z) of the ionized molecule with high precision. researchgate.net By matching the measured mass to the calculated mass, the molecular formula can be confidently confirmed.

Table 1: HRMS Data for Molecular Formula Confirmation of Potassium 3-Aminobenzenesulfonate Anion

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆NO₃S⁻ |

| Calculated Exact Mass | 172.0074 u |

| Hypothetical Measured Mass | 172.0071 u |

| Mass Difference | -0.0003 u |

| Error (ppm) | -1.74 ppm |

(Note: Data is illustrative. The analysis would typically be performed on the 3-aminobenzenesulfonate anion after dissociation from the potassium cation in solution.)

Beyond formula confirmation, HRMS is employed in fragmentation studies, often using tandem mass spectrometry (MS/MS), to elucidate the structure of the molecule. researchgate.netalgimed.com In this process, the ionized molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The precise masses of these fragments provide detailed information about the molecule's structural connectivity.

For the 3-aminobenzenesulfonate anion, fragmentation would likely proceed through the cleavage of its key functional groups. Potential fragmentation pathways could include the loss of the sulfonate group (SO₃) or cleavage of the C-S or C-N bonds, providing definitive structural evidence.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.educaltech.edu XPS is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. bnl.gov The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. Since each element has a unique set of binding energies, XPS can identify the elements present on the sample surface (typically the top 1-10 nm). carleton.edutib.eu

An XPS survey scan of potassium 3-aminobenzenesulfonate would confirm the presence of all expected elements except for hydrogen: potassium (K), carbon (C), nitrogen (N), oxygen (O), and sulfur (S).

High-resolution XPS scans of the individual elemental peaks provide information about the chemical state (e.g., oxidation state, bonding environment) of the atoms. tib.eu

K 2p: The binding energy of the K 2p peak would confirm the presence of potassium as the K⁺ ion. The spectrum would show the characteristic 2p₃/₂ and 2p₁/₂ spin-orbit splitting doublet. researchgate.net

S 2p: The binding energy of the S 2p peak would be characteristic of a sulfur atom in a +6 oxidation state, consistent with the sulfonate group (-SO₃⁻).

N 1s: The N 1s peak would correspond to the nitrogen atom in the primary amine group (-NH₂).

O 1s: The O 1s spectrum would show a primary component corresponding to the three oxygen atoms of the sulfonate group.

C 1s: The high-resolution C 1s spectrum could be deconvoluted into multiple peaks, representing the different chemical environments of the carbon atoms in the benzene ring: those bonded to other carbons, the carbon bonded to the amine group, and the carbon bonded to the sulfonate group.

Table 2: Expected Binding Energies in XPS Analysis of Potassium 3-Aminobenzenesulfonate

| Element | Core Level | Expected Binding Energy (eV) Range | Inferred Chemical State |

|---|---|---|---|

| Potassium | K 2p₃/₂ | ~293.0 | K⁺ |

| Sulfur | S 2p₃/₂ | ~168.0 - 169.0 | R-SO₃⁻ |

| Nitrogen | N 1s | ~399.0 - 400.0 | R-NH₂ |

| Oxygen | O 1s | ~531.0 - 532.0 | R-SO₃⁻ |

| Carbon | C 1s | ~284.5 - 286.5 | C-C, C-H, C-N, C-S |

(Note: These are typical binding energy ranges; actual values can vary slightly depending on the specific chemical environment and instrument calibration.)

Thermal Analysis for Stability and Decomposition Research

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques often used simultaneously (TGA-DTA) to investigate the thermal stability and decomposition of materials. researchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. abo.fihitachi-hightech.com TGA provides quantitative information on mass loss, while DTA identifies the temperatures at which thermal events occur and whether they are exothermic (releasing heat) or endothermic (absorbing heat). filab.freltra.com

For potassium 3-aminobenzenesulfonate, a TGA-DTA analysis would reveal its decomposition temperature and the nature of its thermal degradation. A hypothetical decomposition pathway in an inert nitrogen atmosphere might involve several stages:

Dehydration: An initial mass loss at lower temperatures (e.g., < 150 °C) corresponding to an endothermic DTA peak would indicate the loss of adsorbed or lattice water.

Decomposition of Functional Groups: At higher temperatures, the organic portion of the molecule would begin to decompose. This would likely be a complex, multi-step process involving the cleavage of the C-S and C-N bonds and the breakdown of the aromatic ring. This stage would be characterized by significant mass loss in the TGA curve and multiple exothermic peaks in the DTA curve, corresponding to the energy released during bond breaking and the formation of gaseous products.

Formation of Residue: The final stage of decomposition would result in a stable inorganic residue. The percentage of remaining mass would correspond to the theoretical mass of the resulting potassium-containing compound (e.g., potassium sulfide or potassium carbonate, depending on the atmosphere).

Table 3: Hypothetical TGA-DTA Data for Potassium 3-Aminobenzenesulfonate

| Temperature Range (°C) | Mass Loss (%) (TGA) | DTA Peak | Assignment |

|---|---|---|---|

| 50 - 150 | ~1-2% | Endothermic | Loss of adsorbed water |

| 250 - 400 | ~40-50% | Exothermic | Decomposition of aminobenzenesulfonate moiety (loss of SO₂, NH₃, etc.) |

| > 400 | ~20-30% | Exothermic | Further degradation of organic fragments |

| Final Residue at 800°C | ~25-30% | - | Formation of stable potassium salt (e.g., K₂S) |

(Note: This table represents a plausible but hypothetical decomposition profile.)

Theoretical and Computational Chemistry of Potassium 3 Aminobenzenesulfonate Systems

Molecular Dynamics Simulations of Intermolecular Interactions and Crystal Packing

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of potassium 3-aminobenzenesulfonate (B1227625) in condensed phases. rsc.org By simulating the motion of atoms and molecules over time, MD can reveal crucial information about intermolecular interactions and how these interactions govern the formation of crystal structures. mdpi.com

In the context of potassium 3-aminobenzenesulfonate, MD simulations can elucidate the nature of the interactions between the 3-aminobenzenesulfonate anions and potassium cations in the solid state. These simulations can predict the crystal lattice parameters and the arrangement of ions within the crystal. Key intermolecular interactions that would be modeled include the strong electrostatic forces between the K⁺ ions and the sulfonate groups, hydrogen bonding involving the amino group and the sulfonate oxygen atoms of neighboring anions, and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the material's physical properties, such as its melting point and solubility.

Computational Studies of Reactivity and Reaction Pathways

Computational chemistry provides valuable tools for predicting the reactivity of potassium 3-aminobenzenesulfonate and for exploring potential reaction pathways. The analysis of the molecule's electronic structure, particularly the distribution of the HOMO and LUMO, can identify the most probable sites for electrophilic and nucleophilic attack.

For the 3-aminobenzenesulfonate anion, the amino group is a likely site for electrophilic attack due to the high electron density of the nitrogen lone pair. The aromatic ring, activated by the amino group, is also susceptible to electrophilic substitution. Conversely, the sulfonate group can be a target for nucleophilic attack under certain conditions. Computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This information is invaluable for understanding the chemical behavior of potassium 3-aminobenzenesulfonate and for designing synthetic routes to new derivatives.

Modeling of Spectroscopic Properties and Conformational Analysis

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. For potassium 3-aminobenzenesulfonate, DFT and other quantum chemical methods can be used to calculate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.comnih.gov The calculated spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectroscopic signals.

Conformational analysis is another area where computational chemistry provides significant insights. mdpi.comnih.gov For the 3-aminobenzenesulfonate anion, a key conformational feature is the rotation around the C-N and C-S bonds. Computational methods can be used to map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This information is important for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Reactivity, Derivatization, and Complexation Chemistry of 3 Aminobenzenesulfonate

Reactions Involving the Aminobenzenesulfonate Moiety

The chemical behavior of 3-aminobenzenesulfonate (B1227625) is characterized by the reactivity of its three main components: the amino group, the aromatic ring, and the sulfonate group. These functionalities allow for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

Functionalization at the Amino Group: Acylation, Alkylation, and Diazotization Reactions

The primary amino group in 3-aminobenzenesulfonate is a key site for a variety of functionalization reactions, including acylation, alkylation, and diazotization.

Acylation: The amino group of 3-aminobenzenesulfonic acid can be readily acylated. For instance, the reaction with acetic anhydride in the presence of a neutralizing agent such as sodium acetate leads to the formation of 3-acetylaminobenzenesulfonic acid sodium salt. This reaction is typically carried out in the solid phase or a semi-solid state, often without the need for an additional solvent. The neutralization of the sulfonic acid moiety is crucial for the acylation of the amino group to proceed efficiently.

Alkylation: The N-alkylation of amines is a common organic transformation, typically achieved by reacting the amine with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. While specific examples for the direct alkylation of 3-aminobenzenesulfonic acid are not extensively detailed in the provided search results, the general principles of amine alkylation apply. The reaction of an amine with an alkyl halide can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can be challenging as the resulting secondary amine is often more reactive than the primary amine.

Diazotization: As a primary aromatic amine, 3-aminobenzenesulfonic acid can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures. The process converts the amino group into a diazonium salt (-N₂⁺). These diazonium salts are highly versatile synthetic intermediates and are widely used in the synthesis of azo dyes through coupling reactions with electron-rich aromatic compounds like phenols and other aromatic amines.

Modifications of the Sulfonate Group

The sulfonate group (-SO₃H) is generally stable, but it can undergo specific chemical modifications.

One notable reaction is the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). This transformation is a crucial step in the synthesis of sulfonamides and sulfonate esters. A patented process describes the reaction of 3-acetamidobenzenesulfonic acid with chlorosulfonic acid and thionyl chloride to yield 3-acetamidobenzenesulfonyl chloride. The acetyl group serves as a protecting group for the amine during this process.

Furthermore, under specific biological conditions, the sulfonate group can be removed entirely. For example, 3-aminobenzenesulfonic acid can undergo microbial desulfonation to produce 3-aminophenol, a reaction facilitated by certain strains of bacteria like Pseudomonas sp. strain S-313 sigmaaldrich.com.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

The substitution pattern of the benzene (B151609) ring in 3-aminobenzenesulfonate is influenced by the directing effects of the existing amino and sulfonate groups.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the amino group (-NH₂) is a strongly activating and ortho-, para--directing group due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. Conversely, the sulfonic acid group (-SO₃H) is a deactivating and meta--directing group because it withdraws electron density from the ring.

In 3-aminobenzenesulfonic acid, these two groups are in a meta position relative to each other. When considering further electrophilic substitution, the powerful activating and ortho-, para- directing effect of the amino group will dominate over the deactivating and meta- directing effect of the sulfonic acid group libretexts.orgmasterorganicchemistry.comkhanacademy.org. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group. The possible positions for substitution are C2, C4, and C6. Steric hindrance from the adjacent sulfonate group might influence the ratio of the resulting isomers.

Coordination Chemistry of 3-Aminobenzenesulfonate Ligands

The 3-aminobenzenesulfonate anion is an effective ligand in coordination chemistry, capable of binding to metal ions through the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group.

Synthesis and Structural Characterization of Metal Complexes (e.g., Pb(II), Cu(II) complexes)

Several metal complexes of 3-aminobenzenesulfonate have been synthesized and their structures determined by single-crystal X-ray diffraction.

Lead(II) Complexes: A two-dimensional coordination polymer of Pb(II) with 3-aminobenzenesulfonate has been synthesized. In this complex, each Pb(II) ion is surrounded by two nitrogen atoms from the amino groups and six oxygen atoms from the sulfonate groups of the 3-aminobenzenesulfonate ligands. Another study reported a Pb(II) complex where the lead ion is eight-coordinated, being bound to two sulfonate groups bidentately, two sulfonate groups unidentately, and two amino groups from six different ligands.

Copper(II) Complexes: A mononuclear copper(II) complex, bis(3-aminobenzenesulfonato-κN)diaquabis(dimethylformamide-κO)copper(II), has been synthesized and structurally characterized. In this complex, the Cu(II) center has a distorted octahedral geometry. It is coordinated to two 3-aminobenzenesulfonate ligands through their nitrogen atoms in a trans orientation, along with two water molecules and two dimethylformamide (DMF) molecules coordinating through their oxygen atoms.

| Metal Ion | Coordination Number | Coordinating Atoms | Geometry |

| Pb(II) | 8 | 2 N (amino), 6 O (sulfonate) | Distorted Dodecahedron |

| Cu(II) | 6 | 2 N (amino), 2 O (water), 2 O (DMF) | Distorted Octahedral |

Ligand Binding Modes and Stereochemical Influence in Metal Coordination

Ligand Binding Modes: The 3-aminobenzenesulfonate ligand can coordinate to metal centers in several ways:

Monodentate: It can bind through the nitrogen atom of the amino group.

Bidentate: It can chelate to a metal ion using one oxygen atom from the sulfonate group and the nitrogen atom of the amino group, or through two oxygen atoms of the sulfonate group.

Bridging: The sulfonate group can bridge between two or more metal centers, using its oxygen atoms. In the reported Pb(II) complex, each 3-aminobenzenesulfonate ligand is tetradentate and bridges three Pb(II) ions.

Stereochemical Influence: The coordination of the 3-aminobenzenesulfonate ligand, along with other co-ligands or solvent molecules, dictates the geometry around the central metal ion. In the case of the Cu(II) complex, the coordination of two trans-oriented 3-aminobenzenesulfonate ligands, two water molecules, and two DMF molecules results in a distorted octahedral geometry. For the Pb(II) complex with a coordination number of eight, the arrangement of the coordinating atoms from multiple ligands leads to a distorted dodecahedron configuration. The flexibility of the sulfonate group to adopt different coordination modes (unidentate, bidentate, bridging) allows for the formation of diverse and complex one-, two-, or three-dimensional coordination polymers.

Supramolecular Interactions in Coordination Polymers and Networks

The deliberate design of coordination polymers and networks relies on the predictable nature of coordination bonds between metal ions and organic ligands, as well as the influential role of non-covalent interactions. The 3-aminobenzenesulfonate anion is a versatile building block in the construction of such supramolecular architectures due to its multifunctional nature, containing a sulfonate group, an amino group, and an aromatic ring. These features allow it to participate in a variety of supramolecular interactions, including hydrogen bonding and π-π stacking, which are crucial in dictating the final dimensionality and topology of the resulting coordination polymer.

A notable example is the formation of a novel two-dimensional coordination polymer with lead(II) ions. In this structure, the 3-aminobenzenesulfonate ligand coordinates to the lead(II) centers through both the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. Specifically, each lead(II) ion is coordinated to two nitrogen atoms and six oxygen atoms, creating a well-defined layered structure. researchgate.net The arrangement of the ligands around the metal centers is further stabilized by intermolecular interactions.

Hydrogen bonding plays a pivotal role in extending the dimensionality of these networks. The amino group of the 3-aminobenzenesulfonate ligand can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. These interactions can link adjacent coordination polymer chains or layers, resulting in the formation of three-dimensional supramolecular networks. nih.govmdpi.com The presence of these directional interactions is a key factor in the rational design of crystalline solids with desired structures and properties.

Polymerization Chemistry of Aminobenzenesulfonate Monomers

The presence of both an amino group and a sulfonic acid group on the aromatic ring of aminobenzenesulfonate monomers, such as 3-aminobenzenesulfonic acid, imparts unique properties to the resulting polymers. The amino group provides a site for polymerization, typically through oxidative or electrochemical methods, while the sulfonic acid group offers a means of "self-doping," leading to electrically conducting polymers with improved processability.

Radical Polymerization Studies and Kinetic Analysis

Radical polymerization is a fundamental process for the synthesis of a wide range of polymers. While specific kinetic studies on the radical polymerization of 3-aminobenzenesulfonate are not extensively detailed in the provided search results, the general principles of radical polymerization kinetics can be applied to understand the expected behavior.

The rate of polymerization (Rp) is typically described by the following equation:

Rp = kp[M][M•]

where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of the growing polymer radicals

Rp = kp(fkd/kt)1/2[I]1/2[M]

where:

kd is the rate constant for initiator decomposition

kt is the rate constant for termination

Kinetic analyses of radical polymerizations often involve determining these rate constants and activation energies through experimental techniques such as dilatometry, spectroscopy, or chromatography to monitor monomer consumption over time at various temperatures and initiator concentrations. researchgate.netlibretexts.orguvebtech.comnlc-bnc.camdpi.com For a monomer like 3-aminobenzenesulfonate, the solvent and pH would also be critical factors influencing the polymerization kinetics due to the presence of the ionizable amino and sulfonic acid groups.

| Kinetic Parameter | Description | Typical Dependence |

| Rate of Polymerization (Rp) | The rate of monomer consumption. | Proportional to [M] and [I]0.5. |

| Rate Constant of Propagation (kp) | The rate constant for the addition of a monomer to a growing polymer radical. | Temperature-dependent (Arrhenius equation). |

| Rate Constant of Termination (kt) | The rate constant for the cessation of polymer chain growth. | Often diffusion-controlled and dependent on solvent viscosity. |

| Overall Activation Energy (Ea) | The overall temperature dependence of the polymerization rate. | A combination of the activation energies for initiation, propagation, and termination. |

Synthesis of Self-Doped Conducting Polymers and Copolymers using 3-Aminobenzenesulfonic Acid

A significant area of research involving 3-aminobenzenesulfonic acid is its use in the synthesis of self-doped conducting polymers. The term "self-doped" refers to polymers that have the dopant ion covalently bonded to the polymer backbone. In the case of poly(3-aminobenzenesulfonic acid) and its copolymers, the sulfonic acid group provides the internal dopant, eliminating the need for an external doping agent to achieve electrical conductivity.

The chemical copolymerization of 3-aminobenzenesulfonic acid (metanilic acid, MA) with aniline (B41778) (An) has been shown to produce self-doped copolymers. The morphology of these copolymers is highly dependent on the initial monomer feed ratio. For instance, a 1:1 ratio of An to MA has been reported to yield granular morphologies, whereas a 10:1 ratio results in the formation of nanofibers. researchgate.net This morphological control is crucial for the fabrication of devices with optimized performance.

The synthesis of cytocompatible sulfonated polyanilines has also been achieved by copolymerizing aniline with 3-aminobenzenesulfonic acid. sigmaaldrich.comsigmaaldrich.com By adjusting the ratio of the two monomers, the degree of sulfonation can be controlled, which in turn influences the polymer's properties such as solubility, conductivity, and biocompatibility. The presence of the sulfonic acid groups enhances the processability of the resulting polyaniline derivative, making it more amenable to forming structures suitable for biomedical applications. sigmaaldrich.comsigmaaldrich.com

The general structure of a self-doped copolymer of aniline and 3-aminobenzenesulfonic acid involves a polyaniline backbone with sulfonic acid groups attached to some of the phenyl rings. This internal doping allows the polymer to maintain its conductivity over a wider pH range compared to externally doped polyaniline.

| Monomer Ratio (Aniline:3-Aminobenzenesulfonic Acid) | Resulting Copolymer Morphology | Reference |

| 1:1 | Granular | researchgate.net |

| 10:1 | Nanofibers | researchgate.net |

Advanced Polymeric Materials and Nanocomposites incorporating 3-Aminobenzenesulfonate

The functional groups of 3-aminobenzenesulfonate make it a valuable component in the development of advanced polymeric materials and nanocomposites with tailored properties.

An example of an advanced polymeric material is a lignin-based poly(m-aminobenzenesulfonic acid) (PABS) copolymer. ktappi.kr This copolymer is synthesized through a two-step reaction and is intended for use as a precursor for high-value biomaterials. Characterization of this material confirmed the presence of both aromatic amine and sulfonic acid groups, with a number average molecular weight (Mn) of 17,400 g/mol . A key finding was that the resulting insoluble lignin-based PABS copolymer exhibited a thermal decomposition temperature approximately 30°C higher than that of native lignin, indicating improved thermal stability. ktappi.kr

The incorporation of 3-aminobenzenesulfonate into polymer matrices can also be a strategy for creating functional nanocomposites. While specific examples of nanocomposites directly incorporating potassium;3-aminobenzenesulfonate were not detailed in the search results, the principles of nanocomposite fabrication suggest potential applications. For instance, poly(3-aminobenzenesulfonic acid) could be used to functionalize nanoparticles, improving their dispersion in a polymer matrix and imparting new properties to the composite material, such as electrical conductivity or enhanced thermal stability. nih.govmdpi.comsemanticscholar.orgmdpi.comgrunlan-nanocomposites.commdpi.comnih.govresearchgate.netmdpi.comresearchgate.net The sulfonic acid groups could interact with inorganic fillers, while the polymer chain enhances compatibility with the host polymer matrix.

| Material | Key Features | Potential Applications | Reference |

| Lignin-based poly(m-aminobenzenesulfonic acid) copolymer | Improved thermal stability compared to lignin. Contains aromatic amine and sulfonic acid groups. | High-value-added biomaterials. | ktappi.kr |

Advanced Applications in Industrial Chemistry and Materials Science Non Clinical

Role as a Chemical Intermediate in Organic Synthesis

Potassium 3-aminobenzenesulfonate (B1227625) is a key building block in the synthesis of a wide array of organic molecules, particularly in the colorant industry. Its bifunctional nature allows it to be a crucial precursor in the production of dyes, pigments, and other specialty chemicals.

Precursor in Dye and Pigment Chemistry Research

The primary application of potassium 3-aminobenzenesulfonate, often in the form of its parent compound metanilic acid, is as an intermediate in the synthesis of azo dyes. verifiedmarketresearch.comtheasengineers.com Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of synthetic colorants. ivypanda.compbworks.com The synthesis involves a two-step process: the diazotization of the aromatic amine (in this case, the aminobenzenesulfonate) followed by a coupling reaction with a suitable aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. pbworks.com

The resulting azo compounds have vivid colors, including shades of yellow, red, orange, and brown. ivypanda.comwikipedia.org For instance, the coupling of 3-aminobenzenesulfonic acid with 2-naphthol (B1666908) produces a dark orange dye. ivypanda.com The specific color of the resulting dye is influenced by the chemical structure of the coupling component and the pH of the medium. ivypanda.com

Beyond dyes, metanilic acid is also a vital component in the manufacturing of azo pigments. verifiedmarketresearch.comtheasengineers.com While chemically similar to dyes, azo pigments are insoluble in water and other solvents, making them suitable for applications in inks, paints, and plastics. wikipedia.org The production of these pigments requires highly purified precursors to ensure the quality and performance of the final product. researchgate.net

A variety of reactive and acid dyes are synthesized using 3-aminobenzenesulfonic acid as a key intermediate. dyestuffintermediates.com Some examples of dyes derived from this compound are listed in the table below.

| Dye Classification | Specific Dye Examples |

| Reactive Dyes | C.I. Reactive Orange 5, C.I. Reactive Red 43, C.I. Reactive Blue 171 dyestuffintermediates.com |

| Acid Dyes | C.I. Acid Orange 116, C.I. Acid Red 299, C.I. Acid Yellow 219 dyestuffintermediates.com |

| Direct Dyes | C.I. Direct Orange 35, C.I. Direct Red 121, C.I. Direct Yellow 118 dyestuffintermediates.com |

| Food Dyes | C.I. Food Orange 2, C.I. Food Yellow 7 dyestuffintermediates.com |

Building Block for Fluorescent Whitening Agents and Synthetic Tanning Agents

Potassium 3-aminobenzenesulfonate also serves as a precursor in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners. These compounds are designed to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of materials. Many commercially significant FWAs are based on stilbene (B7821643) derivatives, and 3-aminobenzenesulfonic acid is listed as an intermediate for several of these, including C.I. Fluorescent Brightener 114 and C.I. Fluorescent Brightener 251. dyestuffintermediates.com

In the leather industry, synthetic tanning agents, or syntans, are used to tan and retan leather, improving its softness, fullness, and dyeing characteristics. While specific details on the direct use of potassium 3-aminobenzenesulfonate in commercial syntans are proprietary, its chemical structure is relevant to the chemistries employed. Aromatic sulfonic acids, in general, are used in the production of syntans.

Functional Materials Development

The unique properties of potassium 3-aminobenzenesulfonate extend its utility to the development of various functional materials, where it can be incorporated to impart specific characteristics such as conductivity, dispersibility, and self-assembly capabilities.

Additives in Polymer Science and Engineering (e.g., concrete plasticizers, textile auxiliaries)

In the realm of polymer science, derivatives of 3-aminobenzenesulfonic acid are utilized in the formulation of high-performance polymers. For example, its parent compound, metanilic acid, is used as a building block in the synthesis of certain plasticizers. theasengineers.com

In construction, superplasticizers are critical additives in concrete, used to enhance its workability and strength. While polycarboxylate ethers are a common type of superplasticizer, sulfonated polymers also play a significant role. The sulfonic acid group is effective at adsorbing onto cement particles, imparting a negative charge that leads to electrostatic repulsion and dispersion of the particles. This reduces the amount of water needed in the concrete mix, resulting in higher strength and durability.

In the textile industry, aromatic sulfonic acids serve as essential textile auxiliaries. capitalresin.com They are used as leveling agents to ensure the even application of dyes onto fabrics, which is particularly important for achieving uniform coloration. capitalresin.com Additionally, they act as scouring agents to remove impurities from raw textile fibers, preparing them for dyeing and other finishing processes. capitalresin.com They also function as desizing agents, helping to remove the sizing materials applied to yarns to increase their strength during weaving. capitalresin.com

Supramolecular Assembly for Novel Material Architectures

The ability of molecules to spontaneously organize into well-defined structures, known as supramolecular assembly, is a powerful tool for creating novel materials with unique properties. Aromatic sulfonates, like potassium 3-aminobenzenesulfonate, are of interest in this field due to their ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking.

While specific research on the supramolecular assembly of potassium 3-aminobenzenesulfonate is not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest its potential in this area. The combination of the charged sulfonate group, the aromatic ring, and the amino group provides multiple points for intermolecular interactions, which could be harnessed to create ordered assemblies. Research on related aromatic amino acids has demonstrated their ability to self-assemble into complex nanostructures, driven by a combination of electrostatic interactions, aromatic π-π stacking, and hydrogen bonding.

Applications in Electrochemical Devices and Sensors (e.g., modified electrodes, polymer electrolytes)

The electrochemical properties of polymers derived from 3-aminobenzenesulfonic acid have led to their application in sensors and other electrochemical devices. The electropolymerization of 3-aminobenzenesulfonic acid on an electrode surface creates a conductive polymer film that can be used for the sensitive and selective detection of various analytes.

For example, electrodes modified with poly(3-aminobenzenesulfonic acid) have been shown to enhance the bioelectrocatalytic activity for glucose detection, making them promising for the development of glucose biosensors. The sulfonic acid groups in the polymer backbone can act as self-doping agents, improving the conductivity and stability of the polymer in a wider pH range.

In the field of energy storage, there is growing interest in developing solid-state batteries, which offer potential advantages in safety and energy density over traditional liquid electrolyte-based batteries. Polymer electrolytes are a key component of solid-state batteries, and research is ongoing to develop materials with high ionic conductivity. While much of the focus has been on lithium-ion systems, there is emerging research into potassium-ion batteries. The development of potassium-ion conducting polymer electrolytes is a critical area of investigation, and compounds containing potassium ions and sulfonate groups are relevant to this field of research.

Catalytic and Analytical Reagent Development

The utility of potassium 3-aminobenzenesulfonate extends into the realms of catalytic science and analytical chemistry, where its specific chemical functionalities are leveraged for specialized applications. While its role as a direct catalyst is limited, its structural components are relevant in broader catalytic systems. In analytical chemistry, the compound serves as a target analyte for various advanced detection and quantification methods.

Investigation as an Acid Catalyst or Component in Catalytic Systems

The investigation of potassium 3-aminobenzenesulfonate as a catalyst is nuanced. The compound itself, being the potassium salt of a strong acid (3-aminobenzenesulfonic acid), is not inherently an acid catalyst. The sulfonic acid group is neutralized by the potassium ion, meaning it does not function as a Brønsted acid.

However, the parent compound, 3-aminobenzenesulfonic acid, and other organic molecules containing sulfonic acid groups are recognized for their acidic properties and have been explored as acid catalysts. These sulfonic acid-based catalysts, particularly when supported on solid materials like silica (B1680970) or incorporated into metal-organic frameworks (MOFs), are effective in various organic reactions, such as Friedel-Crafts acylation. researchgate.net For instance, sulfonic acid-functionalized materials have been shown to possess strong acidic sites, which are crucial for their catalytic performance. researchgate.net

While potassium 3-aminobenzenesulfonate is not used as a primary acid catalyst, its constituent ions can play roles in catalytic systems. The potassium cation, for example, can act as a promoter in certain catalytic processes. In steam-methane reforming, potassium has been shown to enhance the activity of Ni/Al2O3 catalysts by donating electron density and can help mitigate carbon deposition. sielc.com The 3-aminobenzenesulfonate anion could potentially be used as a precursor for creating catalytically active sites or as a component in the synthesis of more complex catalytic structures, such as sulfonated polymers or functionalized anilines which are valuable in organic synthesis. nih.govrsc.org

Development of Advanced Analytical Methods for Detection and Quantification

The detection and quantification of potassium 3-aminobenzenesulfonate and its parent acid are critical for quality control in manufacturing and for monitoring its presence in various matrices. Advanced analytical methods, primarily high-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry, have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established technique for the analysis of 3-aminobenzenesulfonic acid and its salts. sielc.com Reverse-phase (RP) HPLC methods are commonly employed for separation. sielc.com These methods are scalable and can be used for isolating impurities in preparative separation as well. sielc.com

Key parameters for the HPLC analysis of 3-aminobenzenesulfonic acid, which are applicable to its potassium salt, are detailed below.

| Parameter | Description | Source(s) |

| Column Type | Reverse-phase columns such as Newcrom R1 or standard C18 are effective. Newcrom R1 is noted for its low silanol (B1196071) activity. | sielc.com |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN) and water is typically used. | sielc.com |

| Modifier | An acid, such as phosphoric acid, is added to the mobile phase. For applications compatible with mass spectrometry (MS), formic acid is used as a substitute. | sielc.com |

| Detection | UV detection is suitable due to the presence of the aromatic chromophore in the molecule. | researchgate.netjournalijar.com |

| Application | The method can be adapted for fast UPLC (Ultra-Performance Liquid Chromatography) applications using columns with smaller particle sizes (e.g., 3 µm). | sielc.com |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another valuable tool for the analysis of compounds containing chromophores, such as the benzene (B151609) ring in potassium 3-aminobenzenesulfonate. The aromatic ring and the amino group constitute a chromophoric system that absorbs light in the ultraviolet region of the electromagnetic spectrum.

The UV absorption spectrum of 3-aminobenzenesulfonic acid can be used for its identification and quantification. journalijar.com The position and intensity of the absorption bands can be influenced by factors such as the solvent and the pH of the solution, which affects the protonation state of the amino and sulfonate groups. pearson.comacademie-sciences.fr While direct UV-Vis spectroscopy can be used, it may lack the selectivity of chromatographic methods when analyzing complex mixtures. However, it serves as a straightforward and rapid method for concentration measurements in relatively pure samples and as a detection method coupled with HPLC.

Environmental Transformation and Bioremediation Research of Aminobenzenesulfonates

Biodegradation Pathways and Mechanisms

The biodegradation of aminobenzenesulfonates is a key process in their removal from the environment. The presence of the sulfonic acid group, which is highly polar and fully dissociated at physiological pH, makes these compounds xenobiotic and often resistant to degradation by common microorganisms. walshmedicalmedia.com However, specialized bacteria have been shown to utilize these compounds.

The ability to degrade aminobenzenesulfonates is not widespread among microorganisms and often requires specific strains or microbial consortia. Studies have successfully isolated and characterized bacteria capable of degrading isomers of aminobenzenesulfonate, primarily from environments contaminated with industrial effluents like activated sludge from wastewater treatment plants. nih.gov

While significant research has focused on the degradation of 2-aminobenzenesulfonate (B1233890) and 4-aminobenzenesulfonate (B1229798), the 3-isomer has proven to be more recalcitrant. For instance, a co-culture of Agrobacterium sp. strain PNS-1 and a bacterial consortium (AS1 & AS2) was capable of completely mineralizing 2-ABS and 4-ABS, but did not degrade 3-ABS. walshmedicalmedia.com This suggests a high degree of specificity in the enzymatic systems of these microorganisms.

Research has identified several bacterial strains and consortia with the ability to degrade aminobenzenesulfonates, particularly the 4-aminobenzenesulfonate (4-ABS) isomer. A novel strain, Pannonibacter sp. W1, isolated from activated sludge, demonstrated the ability to use 4-ABS as its sole source of carbon, nitrogen, and sulfur. nih.gov This strain could completely degrade 4-ABS at initial concentrations ranging from 200 to 2500 mg/L within 40 hours. nih.gov Similarly, a co-culture of Ralstonia sp. PBA and Hydrogenophaga sp. PBC, isolated from a textile wastewater treatment plant, was able to utilize 4-ABS as the sole carbon, nitrogen, and sulfur source. nih.gov

The degradation of these compounds is often enhanced in a consortium where different species carry out different steps of the degradation pathway. For example, in the degradation of the sulfonated azo dye Mordant Yellow 3, a mixed bacterial culture was required. nih.govresearchgate.net Under anaerobic conditions, the dye was reduced to its constituent amines, 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate. nih.govresearchgate.net Upon re-aeration, different members of the consortium mineralized these aromatic amines. nih.govresearchgate.net This highlights the potential of sequential anaerobic-aerobic processes for the complete degradation of complex sulfonated compounds.

Table 1: Microbial Strains and Consortia Involved in Aminobenzenesulfonate Degradation

| Microorganism/Consortium | Degraded Compound(s) | Source of Isolation | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pannonibacter sp. W1 | 4-aminobenzenesulfonate (4-ABS) | Activated sludge | Utilizes 4-ABS as sole source of carbon, nitrogen, and sulfur. nih.gov | nih.goviwaponline.com |

| Ralstonia sp. PBA & Hydrogenophaga sp. PBC | 4-aminobenzenesulfonate (4-ABS) | Textile wastewater treatment plant | Co-culture utilizes 4-ABS as sole carbon, nitrogen, and sulfur source. nih.gov | nih.gov |

| Agrobacterium sp. PNS-1 & Consortium (AS1 & AS2) | 2-ABS, 4-ABS | Not specified | Could mineralize 2-ABS and 4-ABS, but not 3-ABS. walshmedicalmedia.com | walshmedicalmedia.com |

| Bacterial Consortium (including strain BN6) | 6-aminonaphthalene-2-sulfonate, 5-aminosalicylate | Not specified | Mineralized aromatic amines produced from the anaerobic reduction of Mordant Yellow 3. nih.gov | nih.govresearchgate.net |

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents. In the case of aminobenzenesulfonates, this involves the release of the amino group as ammonium (B1175870) and the sulfonate group as sulfate (B86663). nih.govnih.gov

Studies on the degradation of 4-ABS by Pannonibacter sp. W1 showed that the nitrogen and sulfur from the compound were released as ammonia (B1221849) and sulfate, accounting for 77.6% and 92.2% of the theoretical values, respectively. nih.gov The lower recovery was attributed to the utilization of some of the released ammonia and sulfate for cell growth. nih.gov A high removal rate of total organic carbon (TOC) further confirmed the extensive mineralization of the aromatic ring. nih.gov